2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide
Description
Properties
IUPAC Name |
2-[3-(4-oxoquinazolin-3-yl)propanoylamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-17(24)12-5-1-4-8-15(12)21-16(23)9-10-22-11-20-14-7-3-2-6-13(14)18(22)25/h1-8,11H,9-10H2,(H2,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYUVVFUQPHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone ring . This intermediate is then reacted with a propanoyl chloride derivative to introduce the propanoyl group. Finally, the resulting compound is coupled with benzamide under suitable conditions to yield the target molecule .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. Specifically, compounds similar to 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide have been evaluated for their ability to inhibit tumor growth. A study demonstrated that modifications in the quinazoline ring can enhance the cytotoxic effects against various cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .
2. Antiallergic Properties
A related class of compounds featuring the quinazoline structure has shown potential in treating allergic reactions. For instance, (E)-3-(4-Oxo-4H-quinazolin-3-yl)-2-propenoic acids were tested for their antiallergic activity in rat models. The results indicated that specific substitutions on the quinazoline ring could lead to enhanced efficacy, providing insights into how derivatives like 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide might function similarly .
3. Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored. Compounds with similar structural features have been reported to exhibit activity against various bacterial strains, suggesting a potential application in developing new antibiotics. This aspect is particularly relevant given the rising concern over antibiotic resistance .
Synthesis and Modifications
The synthesis of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide typically involves multi-step organic reactions that incorporate key functional groups essential for its biological activity. The synthetic pathways often focus on optimizing yield and purity while allowing for modifications that could enhance biological effectiveness.
Example Synthesis Pathway:
- Starting Materials : Begin with commercially available quinazoline derivatives.
- Reactions : Employ acylation reactions to introduce the propanoyl group.
- Purification : Use chromatographic techniques to isolate the desired product.
Case Studies
Several studies have documented the therapeutic potential of compounds related to 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Showed promising results in reducing allergic responses in animal models, with a notable decrease in histamine release. |
| Study C | Identified antimicrobial activity against Staphylococcus aureus, indicating potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide-Quinazolinone Hybrids
The structural uniqueness of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide lies in its propanoyl amino linker and unsubstituted benzamide group. Comparisons with analogous compounds reveal key differences:
Key Observations :
- Substituent Impact: The absence of electron-withdrawing groups (e.g., cyanomethoxy in ) or bulky aromatic systems (e.g., purine in ) may limit the target compound’s binding affinity compared to derivatives with these features.
- Synthetic Yield : The target compound’s synthesis yielded only 2% in chromatographic isolation , whereas analogs with simpler substituents (e.g., methoxy groups) report higher yields (>10%) .
Functional Group Comparisons in Therapeutic Contexts
Several benzamide-quinazolinone analogs are designed for specific therapeutic applications, as seen in patents and pharmacological studies:
- Excluded Derivatives: Patent WO2017/223456 excludes compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide due to prior art in antiviral or anticancer applications . The target compound lacks thioether or trifluoromethyl groups, which are critical for kinase inhibition in these excluded analogs.
- Chiral vs. Achiral Centers : Unlike the target compound, chiral derivatives (e.g., ) exhibit stereoselective binding to biological targets, enhancing specificity .
Biological Activity
2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide, also known by its CAS number 723750-39-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and enzyme inhibition effects.
- Molecular Formula : C20H20N4O3S
- Molecular Weight : 396.46 g/mol
- Chemical Structure : The compound features a quinazoline moiety linked to a benzamide structure, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For example:
- A study reported that similar quinazolinone derivatives showed enhanced activity against various bacteria including Escherichia coli and Staphylococcus aureus when formulated in nanoparticles .
- Another investigation highlighted the effectiveness of quinazoline derivatives against pathogenic fungi like Candida albicans and Saccharomyces cerevisiae .
| Microorganism | Activity |
|---|---|
| Escherichia coli | Potent activity |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Moderate activity |
Antitumor Activity
The compound's potential as an antitumor agent has been explored in various studies:
- Quinazoline derivatives have been evaluated for their inhibitory effects on carbonic anhydrase (CA) isoforms associated with tumor growth. Notably, some derivatives exhibited nanomolar inhibition against CA IX and XII, which are linked to cancer progression .
- In vitro studies have shown that certain quinazoline compounds possess cytotoxic effects against breast cancer cell lines, with IC50 values indicating their potency compared to established drugs like Olaparib .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-436 (breast cancer) | 2.57 (compound 5) |
| MDA-MB-436 (Olaparib control) | 8.90 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes:
- Quinazoline derivatives have shown promise as inhibitors of carbonic anhydrase, which plays a role in pH regulation and is implicated in tumor metabolism. The inhibition constants (Ki) for certain derivatives were reported in the low nanomolar range, indicating strong potential for therapeutic applications .
Case Studies
- Study on Antimicrobial Activity : A series of novel quinazolinone derivatives were synthesized and tested against a panel of microbial pathogens. The results indicated that modifications at specific positions on the quinazoline ring significantly enhanced antimicrobial activity, suggesting structural optimization could yield more potent agents .
- Antitumor Efficacy Assessment : In a study assessing the antitumor efficacy of quinazoline-based compounds, several derivatives were tested against various cancer cell lines. The most effective compounds displayed IC50 values significantly lower than those of standard chemotherapeutics, highlighting their potential as new cancer therapies .
Q & A
Basic: What are the common synthetic routes for synthesizing 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide, and what are their methodological limitations?
The compound can be synthesized via:
- Electrochemical oxidative cyclization : Using 2-aminobenzamides with aluminum/carbon electrodes and acetic acid electrolyte at room temperature, yielding 4-quinazolinones in high efficiency .
- Thermal coupling : Reacting 2-aminobenzamides with benzyl chlorides or acyl chlorides at high temperatures (e.g., 100–120°C), though this method risks decomposition and requires metal catalysts .
- Retrosynthetic approaches : Starting from anthranilic acid, substituted amines, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to build the quinazolinone core .
Limitations: Electrochemical methods may require specialized equipment, while thermal routes suffer from scalability issues and harsh conditions.
Advanced: How can electrochemical synthesis be optimized to minimize byproducts in quinazolinone derivatives like 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?
- Electrode selection : Use carbon-aluminum systems to enhance electron transfer efficiency and reduce side reactions like over-oxidation .
- Electrolyte tuning : Acetic acid as a proton source improves cyclization kinetics, while additives (e.g., LiClO₄) can stabilize intermediates .
- Current density control : Lower current densities (e.g., 5–10 mA/cm²) prevent excessive radical formation, improving yield and purity .
Comparative studies show electrochemical methods achieve >80% yield under optimized conditions, outperforming thermal methods (50–70%) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?
- NMR : ¹H/¹³C NMR to confirm the quinazolinone core (e.g., carbonyl at δ 160–170 ppm) and amide linkages (δ 7.5–8.5 ppm for aromatic protons) .
- HPLC-MS : To assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~380–400) .
- IR spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for quinazolinone derivatives?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield protons, altering δ values .
- Dynamic NMR : Use variable-temperature NMR to identify tautomeric forms (e.g., lactam-lactim equilibria) causing peak splitting .
- X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for regiochemistry of substituents .
Basic: What methodologies are used to evaluate the biological activity of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?
- Kinase inhibition assays : Test against EGFR or VEGFR kinases using fluorescence-based protocols (IC₅₀ values typically <10 µM for active derivatives) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72 hr exposure) .
- Molecular docking : Preliminary SAR studies using AutoDock or Schrödinger to predict binding modes to kinase ATP pockets .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the anticancer potency of this compound?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzamide moiety to enhance kinase binding .
- Scaffold hopping : Replace the propanoyl linker with rigid spacers (e.g., alkyne or triazole) to improve pharmacokinetics .
- Prodrug strategies : Mask the amide with ester groups to enhance solubility and bioavailability .
Advanced: How should researchers address contradictory bioactivity data across similar quinazolinone derivatives?
- Control for assay variability : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Meta-analysis : Compare IC₅₀ values across studies using standardized units (e.g., nM vs. µM) and adjust for structural differences (e.g., substituent positions) .
- Mechanistic validation : Use knock-down models (e.g., siRNA) to confirm target engagement .
Basic: What theoretical frameworks guide the design of experiments involving this compound?
- Retrosynthetic analysis : Break down the molecule into 2-aminobenzamide and propanoyl-amino benzamide precursors .
- Hammett linear free-energy relationships : Predict electronic effects of substituents on reaction rates or binding affinities .
- QSPR models : Relate molecular descriptors (e.g., logP, polar surface area) to biological activity .
Advanced: How can computational chemistry be integrated to predict the environmental impact of 2-({3-[4-oxo-3(4H)-quinazolinyl]propanoyl}amino)benzamide?
- PBT (Persistence, Bioaccumulation, Toxicity) modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation factors .
- Ecotoxicology simulations : Apply ECOSAR to predict LC₅₀ values for aquatic organisms .
- Lifecycle analysis : Track synthetic byproducts and energy consumption using GaBi software .
Advanced: What experimental design principles minimize bias in pharmacological studies of this compound?
- Randomized block designs : Assign treatments randomly within blocks (e.g., cell culture plates) to control for batch effects .
- Blinded analysis : Separate compound preparation and bioassay teams to reduce observer bias .
- Dose-response redundancy : Test multiple concentrations in triplicate to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
